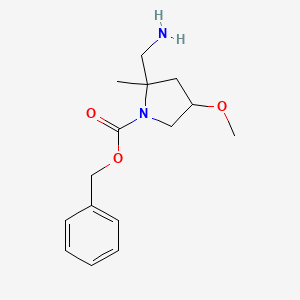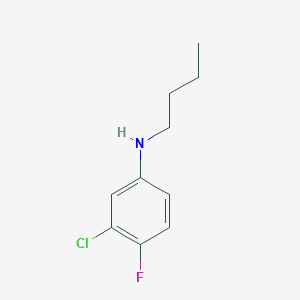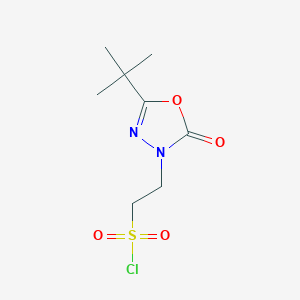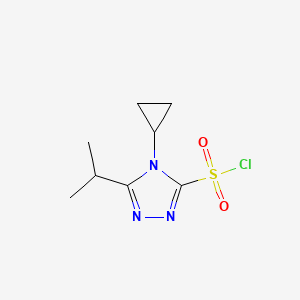![molecular formula C9H17N3 B13241282 (Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in organic synthesis and drug discovery due to their unique structural features and reactivity. The presence of both butan-2-yl and 3-methyl-1H-pyrazol-4-yl groups in the molecule makes it a valuable building block for the synthesis of various bioactive molecules and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of 3-methyl-1H-pyrazol-4-carbaldehyde with butan-2-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene; room temperature to reflux.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a different position of the pyrazole ring substitution.
(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.
(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)propyl]amine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of (Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and research tools .
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-4-7(2)10-5-9-6-11-12-8(9)3/h6-7,10H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
XKERLGSMDGWJGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC1=C(NN=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13241206.png)

![4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one](/img/structure/B13241217.png)
amine](/img/structure/B13241227.png)





![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
